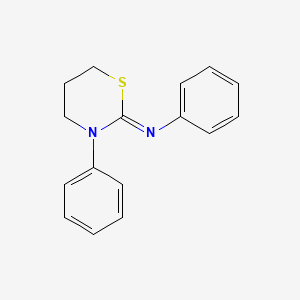

N,3-diphenyl-1,3-thiazinan-2-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2S |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

N,3-diphenyl-1,3-thiazinan-2-imine |

InChI |

InChI=1S/C16H16N2S/c1-3-8-14(9-4-1)17-16-18(12-7-13-19-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

CEVKXJCXJUVSPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=NC2=CC=CC=C2)SC1)C3=CC=CC=C3 |

Synonyms |

2-anilino-3-phenyl-1,3-thiazine CK 101A CK-101A |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical and Current Synthetic Approaches to 1,3-Thiazinan-2-imine Ring Systems

The construction of the 1,3-thiazinan-2-imine scaffold has been an area of significant research, leading to the development of several synthetic strategies. These approaches can be broadly categorized into cyclocondensation reactions and multicomponent reaction strategies.

Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely employed method for the synthesis of 1,3-thiazinan-2-imine derivatives. These reactions typically involve the formation of the heterocyclic ring from two or more precursor molecules through the formation of new carbon-sulfur and carbon-nitrogen bonds.

A prominent method for synthesizing 1,3-thiazine derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793). thepharmajournal.comjetir.org This reaction is typically carried out in the presence of a base, such as alcoholic sodium hydroxide (B78521), which facilitates the initial Michael addition of thiourea to the chalcone (B49325), followed by an intramolecular condensation and dehydration to form the 1,3-thiazine ring. thepharmajournal.comjetir.org The general synthesis starts with the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form the chalcone precursor. jetir.org

For instance, various substituted chalcones have been reacted with thiourea in the presence of ethanolic sodium hydroxide to yield the corresponding 1,3-thiazine derivatives. jetir.org Similarly, the reaction of chalcones with thiosemicarbazide (B42300) (N-aminothiourea) also leads to the formation of 1,3-thiazines. researchgate.net The structures of the resulting products are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.netresearchgate.net

| Reactants | Catalyst/Solvent | Product | Reference |

| Chalcones, Thiourea | Alcoholic NaOH | 1,3-Thiazine derivatives | thepharmajournal.comjetir.org |

| Chalcones, Thiosemicarbazide | Sodium hydroxide/Ethanol | 1,3-Thiazine derivatives | researchgate.net |

| 4-tert-butylcyclohexanone, Aromatic aldehydes, Thiourea | NaOH, KOH/Isopropyl alcohol | 4-aryl-8-arylidene-5,6,7,8-tetrahydro-1H-benzo[d] Current time information in Bangalore, IN.nih.govthiazin-2(4H)-imines | researchgate.net |

This table summarizes the cyclocondensation reactions of chalcones and their derivatives with thiourea or thiosemicarbazide to form 1,3-thiazine systems.

The synthesis of 1,3-thiazinan-4-ones can be achieved through the one-pot three-component cyclocondensation of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. tandfonline.com This method has been used to synthesize a novel series of thiazolidin-4-ones and thiazinan-4-ones. tandfonline.com The reaction proceeds via the formation of an imine from the amine and aldehyde, which then reacts with the mercaptocarboxylic acid to form the final product. tandfonline.com

However, the synthesis of N-aryl analogues can present challenges. The reactivity of the imine and the thioacid can be influenced by the electronic and steric properties of the substituents on the aromatic rings. These factors can affect the rate and yield of the cyclization reaction. Further research is needed to optimize the reaction conditions for the synthesis of N-aryl-1,3-thiazinan-2-imines.

A chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines has been reported via the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium. nih.gov The reaction proceeds through the in-situ generation of β-hydroxy thioureas, followed by acid-catalyzed cyclization to yield the 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. nih.gov

| Reactants | Conditions | Product | Reference |

| Amine, Substituted benzaldehyde, Mercaptocarboxylic acid | One-pot, three-component cyclocondensation | Thiazinan-4-ones | tandfonline.com |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols, Phenyl isothiocyanate | Ultrasound irradiation, Acetic acid | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines | nih.gov |

This table outlines the synthesis of thiazinane derivatives through reactions involving thioacids and imines.

The reaction of β-propiolactone with thioureas provides a route to 6-unsubstituted 2-imino-1,3-thiazinan-4-ones. nih.gov The initial step involves the formation of an acid intermediate, which then undergoes cyclization in the presence of acetic anhydride (B1165640) or a mixture of acetic anhydride and pyridine (B92270) to yield the thiazinan-4-one ring system. nih.gov Thiosemicarbazones can also be used in a one-pot procedure to synthesize related 1,3-thiazinan-4-one derivatives. nih.gov

| Reactants | Conditions | Product | Reference |

| β-Propiolactone, Thioureas | 1. H2O, 30°C; 2. Ac2O/pyridine | 6-Unsubstituted 2-imino-1,3-thiazinan-4-ones | nih.gov |

| β-Propiolactone, Thiosemicarbazones | EtOH, AcOH, 75°C, then reflux | (E)-2-((E)-((5-nitrofuran-2-yl) methylene)hydrazono)-1,3-thiazinan-4-one | nih.gov |

This table details the synthesis of 2-imino-1,3-thiazinan-4-ones using β-propiolactone and thioureas.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.

One-pot, multicomponent reactions have been successfully employed for the synthesis of various substituted 1,3-thiazinan-4-ones. For example, the three-component reaction of aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid under thermal or ultrasonication conditions yields thiazinanones. nih.gov Similarly, a one-pot, three-component cyclocondensation reaction of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid can be used to synthesize novel thiazolidin-4-ones and thiazinan-4-ones. tandfonline.com

Furthermore, multicomponent reactions have been utilized to synthesize pyrazolyl-imino derivatives. The condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds or acetyl acetone (B3395972) leads to the formation of thiazole (B1198619) and thiazolyl-pyrazole derivatives in a one-pot process. acgpubs.org Another example involves the one-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate via the Kabachnik–Fields reaction. nih.gov

| Reactants | Conditions | Product | Reference |

| Aldehydes, 2-Morpholinoethanamine, 3-Mercaptopropionic acid | Thermal or Ultrasonication | Thiazinanones | nih.gov |

| Amine, Substituted benzaldehyde, Mercaptocarboxylic acid | One-pot, three-component cyclocondensation | Thiazolidin-4-ones and Thiazinan-4-ones | tandfonline.com |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds/Acetyl acetone | Room temperature | Thiazole and Thiazolyl-pyrazole derivatives | acgpubs.org |

| 5-Substituted phenyl-1,3,4-thiadiazol-2-amines, Substituted benzaldehydes, 2-Mercaptoacetic acid | One-pot multicomponent reaction | Thiazolidine-4-one molecular hybrids | nih.gov |

This table showcases various one-pot, multicomponent reaction strategies for the synthesis of substituted 1,3-thiazinan-4-ones and related heterocyclic systems.

Novel and Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems. These methods often lead to higher yields, greater purity, and more environmentally benign processes compared to traditional approaches.

T3P-Promoted Cyclizations for 1,3-Thiazin-4-ones and Pyridomdpi.comnsf.govthiazin-4-ones

Propanephosphonic acid anhydride (T3P®) has emerged as a highly effective and mild reagent for promoting cyclization reactions, particularly in the synthesis of amides and heterocycles. rsc.orgcore.ac.ukresearchgate.net Its utility has been successfully extended to the preparation of 1,3-thiazin-4-ones and their fused analogues, which are structurally related to N,3-diphenyl-1,3-thiazinan-2-imine. This method is especially valuable for synthesizing N-aryl substituted thiazinones, which are often difficult to prepare using other methods. mdpi.comresearchgate.net

The general strategy involves the T3P®-mediated cyclization of an imine with a suitable thiocarboxylic acid. nsf.gov For instance, a series of novel 2-aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones were prepared at room temperature by reacting C-aryl-N-phenyl imines with 3-mercaptopropionic acid in the presence of T3P®. researchgate.net This reaction is operationally simple, rapid, and provides yields as high as 75%. researchgate.net The process can even be performed as a three-component reaction where the imine is formed in situ. researchgate.netpsu.edu

Similarly, T3P® has been used to synthesize a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnsf.govthiazin-4-ones from N-phenyl-C-aryl imines and thionicotinic acid. mdpi.comnih.gov This reaction proceeds smoothly at room temperature without the need for anhydrous solvents or specialized equipment, overcoming the previously reported low reactivity of N-aryl imines and thionicotinic acid under thermal conditions. mdpi.comnsf.gov The advantages of T3P® include the formation of water-soluble by-products that are easily removed, contributing to a straightforward work-up. vt.edumdpi.com

| C-Aryl Substituent (on Imine) | Yield (%) |

|---|---|

| Phenyl | 75 |

| 4-Methylphenyl | 69 |

| 4-Methoxyphenyl | 72 |

| 4-Chlorophenyl | 65 |

| 4-Nitrophenyl | 58 |

| 2-Naphthyl | 61 |

Ultrasound-Assisted Methods in Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a green and efficient method for accelerating synthetic transformations. nsf.govnsf.gov Ultrasound irradiation enhances reaction rates and yields by generating, growing, and imploding cavitation bubbles, which create localized high-pressure and high-temperature zones. This technique has been successfully applied to the synthesis of 1,3-thiazinane (B8806883) derivatives.

A notable example is the chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines. In this procedure, 3-arylamino-1-ferrocenylpropan-1-ols are reacted with phenyl isothiocyanate. The formation of the key intermediate, β-hydroxy thiourea, is generated in situ under the influence of ultrasound irradiation. mdpi.com Subsequent cyclization is achieved by the addition of acetic acid, also under ultrasound conditions, to afford the final 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines in good yields (52-90%). mdpi.com The use of ultrasound significantly reduces reaction times and offers an efficient pathway to these complex molecules. mdpi.comnsf.gov This methodology demonstrates the power of sonochemistry to facilitate the key bond-forming steps in the construction of the 1,3-thiazinane ring. mdpi.comnsf.gov

| Aryl Group | Yield (%) |

|---|---|

| Phenyl | 85 |

| 4-Methylphenyl | 90 |

| 4-Methoxyphenyl | 88 |

| 4-Chlorophenyl | 82 |

| 4-Bromophenyl | 84 |

| 2-Methylphenyl | 75 |

Mechanochemical Approaches for Thiazolidin-4-ones

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents an advanced, solvent-free synthetic technique. While this article focuses on 1,3-thiazinanes, the application of mechanochemistry to the synthesis of the closely related five-membered thiazolidin-4-one heterocycles illustrates a modern approach that could be adapted for thiazinane synthesis.

In a reported mechanochemical approach, thiazolidinone-triazole derivatives were synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in a copper vial. dntb.gov.ua The synthesis involved reacting (Z)-2-(phenylamino)-5-[2-(prop-2-yn-1-yloxy)benzylidene]thiazol-4(5H)-one with various benzyl (B1604629) azides via a mechanochemical process. dntb.gov.ua This method highlights the potential of solid-state, solvent-free reactions to construct complex heterocyclic systems, offering benefits in terms of environmental impact and operational simplicity.

Reaction Mechanisms Governing this compound Formation and Analogues

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of the 1,3-thiazinane ring system typically proceeds through a sequence of nucleophilic additions and cyclization steps.

Nucleophilic Attack and Subsequent Cyclization Pathways

The formation of 2-imino-1,3-thiazinanes, such as the N,3-diphenyl derivative, commonly begins with a nucleophilic attack. In the synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines, the mechanism is initiated by the nucleophilic attack of the amino group of a 3-arylamino alcohol onto the carbon atom of phenyl isothiocyanate. mdpi.com This step forms a thiourea derivative as a key intermediate. mdpi.com Under acidic conditions, this intermediate undergoes an intramolecular cyclization. The thione group's sulfur atom acts as a nucleophile, attacking the carbocation generated at the benzylic position of the propanol (B110389) backbone, followed by the elimination of a water molecule to form the six-membered thiazinane ring. mdpi.com

A similar mechanistic rationale applies to the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. Here, a primary amine first adds to carbon disulfide to form a dithiocarbamate (B8719985). vt.edu This dithiocarbamate then acts as a nucleophile, substituting a chloride in a β-chlorovinyl aldehyde. The subsequent ring-closure involves a nucleophilic attack by the nitrogen atom of the dithiocarbamate group on the aldehyde's carbonyl group, leading to the formation of the heterocyclic ring. vt.edu

In T3P®-promoted syntheses, the mechanism is thought to involve the initial activation of the carboxylic acid by T3P®, forming a reactive phosphonate (B1237965) ester intermediate. vt.edu The nitrogen of the imine then attacks the activated carbonyl group. The final ring closure occurs via a nucleophilic attack by the thiol sulfur onto the now highly electrophilic iminium carbon, which is formed after the departure of the phosphonate group. vt.edu

Elucidation of Reaction Intermediates

The identification or postulation of reaction intermediates is crucial for validating a proposed mechanism. In the ultrasound-assisted synthesis of 2-imino-1,3-thiazinanes from 3-amino-alcohols and isothiocyanates, the β-hydroxy thiourea (intermediate 56 ) is the first key species formed. mdpi.com Under acidic catalysis, this thiourea is protonated, leading to the formation of intermediates 59 and 60 , which facilitate the elimination of water. mdpi.com This dehydration step generates a stabilized carbocation, which is then attacked intramolecularly by the sulfur of the thione group, leading to the cyclic intermediate 61 . mdpi.com A final deprotonation step yields the stable 2-imino-1,3-thiazinane product. mdpi.com

For T3P®-promoted cyclizations, a proposed mechanism suggests the formation of a phosphonate ester (4 ) from the reaction of the thiocarboxylic acid with T3P®. vt.edu This is followed by the formation of an iminium ion intermediate (5 ) after the attack of the imine nitrogen. vt.edu This highly electrophilic iminium ion is the key intermediate that undergoes the final intramolecular nucleophilic attack by the sulfur atom to close the ring. vt.edu

Chemical Modifications and Derivatization Strategies of the 1,3-Thiazinan-2-imine Core

The this compound scaffold serves as a versatile platform for a variety of chemical transformations. These modifications are crucial for developing new derivatives with potentially unique chemical properties and for constructing more complex molecular architectures. Key derivatization strategies focus on the reactive sites within the molecule, including the sulfur atom, the exocyclic imine, and the heterocyclic ring itself, enabling oxidation, stereoselective additions, and the formation of annulated systems.

Oxidation Reactions to Sulfone Derivatives (e.g., 1,1-Dioxide)

The sulfur atom within the 1,3-thiazinane ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and, upon further oxidation, sulfones (1,1-dioxides). This transformation significantly alters the electronic and steric properties of the heterocyclic ring.

Detailed research findings indicate that the oxidation of the related 1,3-thiazinan-4-one derivatives to their 1,1-dioxide counterparts can be effectively achieved using strong oxidizing agents. nih.gov For instance, the use of potassium permanganate (B83412) (KMnO₄) in an acidic medium like acetic acid has been demonstrated to convert various substituted 1,3-thiazinan-4-ones into their sulfone forms in yields ranging from 27% to 95%. nih.gov This established methodology suggests a viable route for the oxidation of this compound to its 1,1-dioxide derivative. The reaction typically proceeds by dissolving the thiazinane substrate in a suitable solvent, followed by the controlled addition of the oxidizing agent at a temperature above 30 °C. nih.gov

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Substituted 1,3-thiazinan-4-ones | KMnO₄ | Acetic Acid | >30 °C | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27-95 | nih.gov |

This table presents data for a related class of compounds, illustrating a general method applicable to the 1,3-thiazinane core.

Stereoselective Transformations and Michael Additions

The 1,3-thiazinan-2-imine core and its derivatives can participate in stereoselective reactions and Michael-type additions, which are fundamental for creating specific stereoisomers and for carbon-carbon bond formation.

A notable example involves the reaction of a thiocarbamoyl derivative with 1,3-dibromopropane, which leads to a stereoselective product, a cyclic ketene (B1206846) S,N-acetal. nih.gov Specifically, the reaction yields (E)-3-((9s,10s)-12,15-dioxo-9,11,12,14,15,16-hexahydro-9,10- osi.lvnih.govepipyridazinoantracen-13(10H)-yl)-3-oxo-2-(3-phenyl-1,3-thiazinan-2-ylidene)propanenitrile in a 70% yield. nih.gov This transformation highlights the controlled formation of a specific (E)-isomer at the exocyclic double bond, demonstrating the potential for stereocontrol in derivatives of the 1,3-thiazinan-2-imine system.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound, is a key strategy for forming C-C bonds. masterorganicchemistry.com The exocyclic imine group and substituents attached to the thiazinane ring can be engineered to create Michael acceptors. For instance, benzylidene derivatives of related 2,3-diphenylthiazolidin-4-ones contain an unsaturated carbonyl group that can react with nucleophiles. researchgate.net This principle can be extended to this compound derivatives, where the introduction of an α,β-unsaturated moiety would render the system susceptible to Michael additions, allowing for the introduction of a wide range of functional groups. The reaction typically involves three steps: deprotonation of a pronucleophile to form a soft nucleophile (like an enolate), conjugate addition to the Michael acceptor, and subsequent protonation. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Stereochemistry | Reference |

| Thiocarbamoyl derivative | 1,3-Dibromopropane | Et₃N | Cyclic Ketene S,N-Acetal Derivative | 70 | Stereoselective (E)-isomer | nih.gov |

Formation of Fused and Spiro-Derivatives

The 1,3-thiazinan-2-imine framework is a valuable building block for the synthesis of more complex heterocyclic systems, including fused and spiro-cyclic derivatives. These structures are of significant interest due to their rigid three-dimensional nature.

Fused Derivatives: The synthesis of fused heterocycles often involves multicomponent reactions (MCRs) followed by intramolecular cyclization. mdpi.com For example, a strategy to create fused triazole systems involves an intramolecular azide-alkyne cycloaddition from a cleverly functionalized linear precursor generated via an MCR. mdpi.com By analogy, this compound could be functionalized with appropriate groups (e.g., an alkyne on one part of the molecule and an azide (B81097) on another) to facilitate intramolecular reactions, leading to novel fused systems. Another approach involves the reaction of o-phenylenediamines with isothiocyanates, which, through a sequence of cyclo-condensation and cyclization, can yield fused benzo[f] nih.govCurrent time information in Bangalore, IN.nih.govtriazepine derivatives. mdpi.com

Spiro-Derivatives: Spirocyclic compounds, characterized by two rings sharing a single common atom, can be synthesized from 1,3-thiazinane precursors. A documented method involves the reaction of isatins with 3-mercaptopropionic acid and an amine, which under microwave irradiation can lead to the formation of spiro[indole-3,2- Current time information in Bangalore, IN.nih.govthiazinane]-2,4-diones. nih.gov This reaction proceeds via the formation of an imine intermediate from the isatin (B1672199) and amine, followed by nucleophilic attack of the thiol and subsequent intramolecular cyclization. nih.gov This strategy demonstrates how the 1,3-thiazinane ring can be constructed as part of a spirocyclic system.

| Starting Materials | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

| Isatin, Amine, 3-Mercaptopropionic Acid | One-pot, three-component | Microwave irradiation, Montmorillonite KSF | Spiro[indole-3,2- Current time information in Bangalore, IN.nih.govthiazinane]-2,4-diones | nih.gov |

| o-Phenylenediamines, Methyl-isothiocyanate, Aromatic Aldehydes | Cyclo-condensation, Cyclization | Acetic Acid | Fused 3-methyl-4-substituted-phenyl-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.nih.govtriazepine-2-thiol | mdpi.com |

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for N,3-Diphenyl-1,3-Thiazinan-2-imine and Analogues

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, determining molecular weight, and probing the electronic environment of a compound. The combination of techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a complete picture of the molecule's constitution.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of the analogue, 2,3-diphenyl-1,3-thiazinan-4-one , the proton at the C2 position, which is adjacent to the sulfur atom, the ring nitrogen, and a phenyl group, serves as a key diagnostic signal. researchgate.net For this thiazinone, the signal for the C2 proton appears at 5.91 ppm. researchgate.net The protons of the two phenyl groups typically resonate in the aromatic region, between 7.0 and 8.0 ppm. For the target molecule, This compound , the imine proton signal (-HC=N-) would be expected in the range of 8.31–9.31 ppm, a characteristic chemical shift for such functional groups. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For 2,3-diphenyl-1,3-thiazinan-4-one , the carbonyl carbon (C4) is a key resonance. In contrast, for This compound , the most significant signal would be the iminic carbon (C2) of the N=C-N group, which is expected to appear in a distinct region of the spectrum. The carbons of the phenyl rings would appear in the typical aromatic region of approximately 120-150 ppm.

Table 1: Comparative ¹H and ¹³C NMR Data for 2,3-Diphenyl-1,3-thiazinan-4-one Data sourced from a study on 2,3-diphenyl-1,3-thiaza-4-one heterocycles. researchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H | 5.91 | - |

| C4 (C=O) | - | 168.0 |

| Aromatic | Multiple signals | Multiple signals |

| Thiazinane Ring CH₂ | Multiple signals | Multiple signals |

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

For the analogue 2,3-diphenyl-1,3-thiazinan-4-one , a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is observed around 1679 cm⁻¹. researchgate.net In the target molecule, This compound , this C=O band would be absent. Instead, a characteristic band for the exocyclic imine (C=N) stretching vibration would be present. nih.gov For similar aromatic imines containing heterocyclic rings, this C=N stretching frequency is typically observed in the range of 1587-1623 cm⁻¹. nih.gov Other expected signals would include C-H stretching vibrations for the aromatic rings (around 3060 cm⁻¹) and aliphatic groups, as well as C=C stretching vibrations for the phenyl rings in the 1450-1600 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Frequencies for 2,3-Diphenyl-1,3-thiazinan-4-one and Expected Frequencies for this compound

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) in Analogue researchgate.net | Expected Frequency (cm⁻¹) in Target Compound nih.gov |

|---|---|---|---|

| Carbonyl | C=O stretch | 1679 | Absent |

| Imine | C=N stretch | Absent | ~1587 - 1623 |

| Aromatic C-H | C-H stretch | ~3000-3100 | ~3000-3100 |

| Aromatic C=C | C=C stretch | ~1450-1600 | ~1450-1600 |

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For This compound (C₁₆H₁₆N₂S), the expected exact molecular weight would be approximately 280.10 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern would likely involve the cleavage of the phenyl groups and fragmentation of the thiazinane ring, which would help to further confirm the proposed structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Molecules containing aromatic rings and imine groups exhibit characteristic absorptions in the UV-Vis region.

The spectrum of This compound would be expected to show absorptions due to π–π* transitions associated with the phenyl rings and the C=N chromophore. nih.gov For the analogue 2,3-diphenyl-1,3-thiazinan-4-one , a UV-Vis absorption maximum is reported at 254 nm. researchgate.net Aromatic imines often display multiple absorption bands, with intense π–π* transitions at lower wavelengths (e.g., 290–333 nm) and less intense n–π* transitions at higher wavelengths (e.g., 375–400 nm). nih.gov

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For This compound , the theoretical elemental composition is calculated based on its molecular formula, C₁₆H₁₆N₂S.

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₁₆N₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 16 | 192.176 | 68.53 |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.75 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.00 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 11.44 |

| Total | 280.378 | 100.00 |

Experimental values obtained for a synthesized sample should fall within ±0.4% of these theoretical values to confirm the purity and proposed formula. mdpi.com

Pre Clinical Investigations and Mechanistic Biological Studies of N,3 Diphenyl 1,3 Thiazinan 2 Imine Analogues Non Human Focus

Enzyme Inhibition Studies

Analogues of N,3-diphenyl-1,3-thiazinan-2-imine, particularly those containing the thiazolidin-4-one ring system, have demonstrated significant inhibitory activity against several key enzymes implicated in various pathological conditions.

Notably, these compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.netfigshare.com The inhibition of these cholinesterases is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. figshare.com Studies on new amides and thiazolidin-4-ones synthesized from an acetophenone (B1666503) base revealed impressive inhibitory profiles, with Ki values ranging from 1.40 to 12.86 nM against AChE and 9.82 to 52.77 nM against BChE. researchgate.net Similarly, a series of 1,3-substituted imidazolidine-2,4,5-triones showed significant inhibition of both AChE and BChE, with some compounds exhibiting greater potency than the standard drug rivastigmine. researchgate.netnih.gov The inhibitory activity is influenced by the nature and position of substituents on the phenyl rings of the scaffold. researchgate.net

While specific data on the inhibition of urease, α-amylase, and proteinase K by this compound analogues is not extensively documented in publicly available research, the broad enzymatic inhibitory potential of related heterocyclic structures suggests that this is a fertile area for future investigation. The ability of these scaffolds to interact with the active sites of various enzymes underscores their potential as lead compounds for a range of therapeutic applications.

Antimicrobial and Antiparasitic Activity Mechanisms

The 1,3-thiazinane (B8806883) scaffold and its analogues have demonstrated significant activity against a range of microbial and parasitic organisms, acting through diverse and specific mechanisms.

Nematicidal Potential and Induction of Apoptotic Effects on Model Organisms (e.g., Caenorhabditis elegans)

In the fight against parasitic nematode infections, which pose a serious threat to human and animal health as well as agriculture, novel therapeutic agents are urgently needed due to growing drug resistance. nih.gov Substituted thiazine (B8601807) derivatives have been identified as promising candidates. A study utilizing the model organism Caenorhabditis elegans revealed the potent nematicidal activity of a series of synthesized thiazine derivatives. nih.gov

Two compounds in this study were particularly effective, with LD50 values of 38.95 μg/mL and 38.21 μg/mL. nih.gov Furthermore, many of the tested compounds displayed excellent anti-egg-hatching activity, a crucial factor in controlling nematode populations. nih.gov Mechanistic investigations using fluorescence microscopy confirmed that several of the more potent thiazine derivatives induced apoptosis in C. elegans. nih.gov This was further supported by gene expression analysis, which showed an upregulation of genes associated with stress response and detoxification (gst-4, hsp-4, hsp16.2) and glycolysis (gpdh-1) in nematodes treated with the thiazine analogues. nih.gov These findings indicate that the nematicidal action of these compounds is, at least in part, mediated by the induction of programmed cell death and significant physiological stress at the molecular level.

Growth Inhibition in Parasitic Models (e.g., Trypanosoma brucei), including Specific Cellular and Mitochondrial Effects

Analogues of this compound have shown significant promise in the search for new treatments for Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei. A series of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones, which share a core structural similarity, were found to strongly inhibit the growth of and kill T. brucei parasites. researchgate.net

Antioxidant Activity Evaluation and Mechanisms

The antioxidant potential of compounds containing the 1,3-thiazinane scaffold and related heterocyclic systems has been a subject of significant research interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov Antioxidants can counteract this damage through mechanisms such as hydrogen atom donation or single electron transfer. nih.gov

The antioxidant activity of these compounds is typically evaluated using a variety of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govijpsr.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals. Other electron transfer assays, such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays, are also employed to provide a more comprehensive assessment of antioxidant capacity under different conditions. nih.gov

Studies on various thiazole (B1198619) and thiazolidinone derivatives have demonstrated significant antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.govresearchgate.net The antioxidant capacity is often linked to the presence and position of substituent groups, such as hydroxyl groups on phenyl rings, which can readily donate a hydrogen atom. nih.gov For instance, in a series of N-methyl substituted thiazole-derived polyphenolic compounds, those with multiple hydroxyl groups on the benzylidene fragment exhibited the strongest antioxidant activity. nih.gov The structure of the substituents can also influence activity through steric effects. nih.gov

Detailed Structure-Activity Relationship (SAR) Derivation

The biological activity of this compound analogues is intricately linked to their chemical structure. Deriving structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

In the context of anticonvulsant activity, studies on a series of 8-benzylidene-6-tert-butyl-4-phenyl-5,6,7,8-tetrahydro-benzo-1,3-thiazin-2-imines revealed that lipophilic substituents, such as methoxyl and isopropyl groups, on the phenyl rings enhanced the anticonvulsant effect. ijpsr.com Conversely, the presence of hydroxyl groups was found to be less favorable for this particular activity. ijpsr.com

For antitubercular activity, the substitution pattern on the aryl rings of 1,3-thiazinane derivatives plays a significant role. In one study, a compound with a chloro substituent on the phenyl ring was found to be the most active against Mycobacterium tuberculosis. researchgate.net Further SAR studies on thiazolidin-4-one derivatives with a 1,3-thiazole moiety showed that the presence of a 4-methoxy or 4-chloro substituent on a phenyl ring resulted in high effectiveness against multidrug-resistant strains of M. tuberculosis.

In the realm of adenosine (B11128) A3 receptor antagonists, SAR studies on thiazole and thiadiazole derivatives highlighted the importance of a methoxy (B1213986) group at the 4-position of a phenyl ring and N-acetyl or propionyl substitutions for achieving high binding affinity and selectivity. nih.gov The regioisomeric placement of substituents can also dramatically alter the binding affinities, underscoring the precise structural requirements for interaction with biological targets. nih.gov

Computational modeling techniques, such as 2D- and 3D-QSAR, are also employed to elucidate SAR. For 1,3-thiazinane derivatives as potential anti-influenza agents, these models have identified key molecular descriptors that correlate with inhibitory activity, providing a rational basis for the design of more potent analogues. nih.govresearchgate.net

Broader Biological Relevance of the 1,3-Thiazinane Scaffold

The 1,3-thiazinane core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities in pre-clinical models. This versatility has spurred extensive research into its potential for treating a wide range of diseases.

Antileukemic and Antimycobacterial/Antituberculosis Activity: Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have demonstrated selective antitumoral activity against leukemia cells, inducing cell death through mechanisms that appear to involve caspase cascade activation and disruption of mitochondrial metabolism. nih.gov Furthermore, the 1,3-thiazinane scaffold has been a fruitful source of antimycobacterial and antituberculosis agents. nih.gov Several 5,6-dihydro-4H-1,3-thiazine derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis. figshare.comresearchgate.netnih.gov

Anti-inflammatory, Sedative, and Hypnotic Properties: Derivatives of tetrahydro nih.govnih.govthiazine have been synthesized and shown to possess anti-inflammatory activity in pharmacological analyses. nih.gov The anti-inflammatory effects of 1,3-benzothiazinone derivatives have been attributed to their ability to inhibit the production of nitric oxide and TNF-α, and to down-regulate COX-2. nih.gov While specific preclinical data on the sedative and hypnotic properties of this compound analogues are less common, the structural similarities to known central nervous system active agents suggest this as a potential area for exploration.

Anti-influenza and Antituberculosis Activity: Computational studies have explored the potential of 1,3-thiazinane derivatives as inhibitors of influenza neuraminidase, suggesting a possible role in antiviral therapy. nih.govresearchgate.net As previously mentioned, the antituberculosis activity of this scaffold is well-documented, with several analogues showing promising results against M. tuberculosis. researchgate.net

Melanogenesis and BACE1 Inhibition: Certain 1,3-thiazinane derivatives have been investigated for their ability to inhibit melanogenesis. One such compound, 4-hydroxy-2,6-dimethyl-5,6-dihydro-4H-1,3-thiazine, was found to reduce melanin (B1238610) biosynthesis and tyrosinase activity in both cell culture and zebrafish models, indicating its potential as a skin-depigmenting agent. nih.gov In the context of neurodegenerative diseases, the 1,3-thiazinane scaffold has been incorporated into inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. nih.govresearchgate.netnih.gov For instance, atabecestat, a dihydro-1,3-thiazine-based BACE1 inhibitor, advanced to clinical trials. nih.gov

Neuroprotective and Anticonvulsant Properties: The neuroprotective potential of the broader class of thiazole-containing compounds, to which 1,3-thiazinanes are related, is an active area of research for neurodegenerative diseases. researchgate.net The anticonvulsant properties of 1,3-thiazinane derivatives have been demonstrated in preclinical models. ijpsr.com For example, a series of 8-benzylidene-6-tert-butyl-4-phenyl-5,6,7,8-tetrahydro-benzo-1,3-thiazin-2-imines were evaluated using the maximal electroshock seizure method and showed significant anticonvulsant activity. ijpsr.com

The diverse biological activities of the 1,3-thiazinane scaffold underscore its importance as a foundational structure in the development of new therapeutic agents for a wide range of human diseases.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes to N,3-Diphenyl-1,3-Thiazinan-2-imine

The development of efficient and environmentally conscious synthetic methodologies is paramount for the advancement of research into this compound. Current synthetic strategies for related thiazolidin-2-imines often involve multi-component reactions, which offer a modular and straightforward approach. One-pot syntheses, such as the copper-catalyzed reaction of primary amines, ketones, terminal alkynes, and isothiocyanates, have proven effective for creating thiazolidin-2-imines and could be adapted for the synthesis of their six-membered thiazinane counterparts. acs.orgnih.gov

Future research should prioritize the development of sustainable synthetic protocols. This includes the exploration of solvent-free reaction conditions, the use of magnetically recyclable nanocatalysts (e.g., FeNi₃-IL MNPs, MNPs@SiO₂-IL), and ultrasound-assisted synthesis, all of which have shown promise in the synthesis of related thiazolidin-4-ones. nih.gov These "green chemistry" approaches not only reduce the environmental impact but also often lead to higher yields and easier product isolation. nih.gov Furthermore, investigating electrochemically driven syntheses, which can be promoted by an electrogenerated base, presents another innovative and convenient strategy for the regioselective formation of the 2-imino-1,3-thiazine framework. rsc.org

A key challenge will be the selective synthesis of the six-membered thiazinane ring over the thermodynamically often more favorable five-membered thiazolidine (B150603) ring. Systematic studies on the influence of starting materials, catalysts, and reaction conditions will be crucial to optimize the yield and purity of this compound.

Advanced Spectroscopic and High-Resolution Structural Investigations

A comprehensive understanding of the three-dimensional structure and spectroscopic properties of this compound is fundamental to elucidating its chemical behavior and potential biological activity. While spectroscopic data for a series of 2,3-diphenyl-1,3-thiaza-4-one heterocycles of varying ring sizes have been reported, detailed analysis of the imino-substituted thiazinane is lacking. researchgate.net

Future work should focus on obtaining high-resolution nuclear magnetic resonance (NMR) data, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals. Infrared (IR) spectroscopy will be vital to confirm the presence of the characteristic imine (C=N) functionality, and UV-Visible spectroscopy can provide insights into the electronic transitions within the molecule. nih.govmdpi.commdpi.com

Crucially, single-crystal X-ray diffraction studies are needed to determine the precise solid-state conformation of this compound. mdpi.comnih.govmdpi.com Such studies would reveal bond lengths, bond angles, and the puckering of the thiazinane ring, as well as any intermolecular interactions such as hydrogen bonding or π–π stacking that stabilize the crystal lattice. nih.govresearchgate.net This detailed structural information is invaluable for computational modeling and for understanding structure-activity relationships.

Table 1: Key Spectroscopic and Structural Data to be Determined for this compound

| Analytical Technique | Information to be Obtained | Significance |

| ¹H NMR | Chemical shifts and coupling constants of all protons. | Elucidation of the molecular connectivity and conformation in solution. |

| ¹³C NMR | Chemical shifts of all carbon atoms. | Confirmation of the carbon skeleton and functional groups. |

| IR Spectroscopy | Position of the C=N stretching vibration. | Confirmation of the imine group and other functional moieties. |

| UV-Visible Spectroscopy | Wavelengths of maximum absorption (λmax). | Insight into the electronic structure and conjugation. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirmation of the molecular formula and structural fragments. |

| Single-Crystal X-ray Diffraction | Solid-state conformation, bond lengths, and angles. | Precise three-dimensional structure and intermolecular interactions. |

Deeper Computational Mechanistic Insights into Reactivity and Selectivity

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, predicting spectroscopic properties that can be compared with experimental data. nih.gov

Future computational investigations should focus on mapping the potential energy surfaces of the synthetic reactions to elucidate the reaction mechanisms and identify the factors controlling regioselectivity and stereoselectivity. researchgate.net For instance, understanding the energetic barriers for different cyclization pathways can guide the rational design of more efficient synthetic routes. nih.gov

Furthermore, computational methods can be used to explore the conformational landscape of the thiazinane ring and the rotational barriers of the phenyl substituents. This information is critical for understanding how the molecule's shape influences its interactions with biological targets. Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the molecule's reactivity and its potential to participate in different types of chemical reactions. researchgate.net

Exploration of New Pre-clinical Applications and Biological Targets (non-human, non-clinical)

The structural motif of this compound is present in a wide range of compounds with known biological activities, suggesting that this molecule could also possess interesting pharmacological properties. Related thiazolidine and thiazinone derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.govju.edu.joresearchgate.net

A crucial area for future research is the systematic screening of this compound for a variety of pre-clinical applications. Initial in vitro assays could investigate its potential as an antimicrobial agent against a panel of pathogenic bacteria and fungi. Given the prevalence of the diphenyl imine moiety in compounds with anticancer properties, its cytotoxic effects on various cancer cell lines should also be evaluated. nih.gov

Molecular docking studies can be a valuable starting point to identify potential biological targets. By computationally screening this compound against a library of known protein structures, potential binding partners can be predicted. For example, enzymes such as carbonic anhydrase and acetylcholinesterase, which are known to be inhibited by related heterocyclic compounds, could be promising targets to investigate. nih.govju.edu.jo Any promising results from in vitro screening and docking studies would then warrant further investigation in non-human, non-clinical models to validate the findings and explore the mechanism of action.

Table 2: Potential Pre-clinical Research Areas for this compound

| Research Area | Rationale based on Related Compounds | Proposed Initial Steps |

| Antimicrobial Activity | Thiazole (B1198619) and thiazinone derivatives have shown antimicrobial properties. | In vitro screening against a panel of bacteria and fungi. |

| Anticancer Activity | Chalcones and other diphenyl-containing compounds exhibit cytotoxic effects. nih.gov | In vitro cytotoxicity assays against various cancer cell lines. |

| Enzyme Inhibition | Related heterocycles inhibit enzymes like carbonic anhydrase and acetylcholinesterase. nih.govju.edu.jo | Molecular docking studies followed by in vitro enzyme inhibition assays. |

| Antioxidant Activity | Pyrazoline derivatives with similar structural features show antioxidant potential. | In vitro antioxidant assays (e.g., DPPH radical scavenging). |

Q & A

Q. What are the optimal synthetic routes for N,3-diphenyl-1,3-thiazinan-2-imine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key Steps :

- Cyclocondensation : React thiourea derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones) under acidic conditions. Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and byproduct formation .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency. Temperature control (80–100°C) minimizes decomposition of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Recrystallization from ethanol improves purity (>95%) .

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | ZnCl₂ | Ethanol | 68–72 | 90–92 |

| Microwave-assisted | None | DMF | 85–88 | 93–95 |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS ([M+H⁺] at m/z 281.12) validates molecular weight .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation :

- Standardize Assays : Use identical cell lines (e.g., HEK293) and control compounds to minimize variability .

- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from impurity levels (>5% impurities skew results) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources and identify outliers .

- Mechanistic Studies : Probe off-target effects via kinase profiling or proteomic screens to explain divergent bioactivity .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

- Process Intensification :

- Quality-by-Design (QbD) : Use factorial design (2³ matrix) to optimize parameters (temperature, solvent ratio, catalyst loading) .

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 70 | 90 | 85 |

| Catalyst Loading (mol%) | 5 | 15 | 10 |

| Ethanol:DMF Ratio | 3:1 | 1:1 | 2:1 |

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.